Methyl 5-amino-2-methylcyclohexane-1-carboxylate
Description
Methyl 5-amino-2-methylcyclohexane-1-carboxylate is a cyclohexane-derived ester featuring a methyl group at position 2 and an amino group at position 3. This compound belongs to the class of functionalized cyclohexane carboxylates, which are of interest in organic synthesis, pharmaceutical research, and materials science. Its structure combines a saturated six-membered ring with polar (amino) and nonpolar (methyl) substituents, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 5-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
JJYZPBGPKHAXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-methylcyclohexane-1-carboxylate typically involves the following steps:
Cyclohexane Derivatization:
Esterification: The carboxylate ester group is introduced through esterification, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 5-amino-2-methylcyclohexane-1-carboxylate finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinctions:
Analysis :
- Ring Saturation: Unlike Ethyl 2-amino-1-cyclohexene-1-carboxylate (unsaturated cyclohexene), the target compound’s saturated cyclohexane ring may enhance stability but reduce reactivity in cycloaddition or conjugation-driven reactions .
- Ester Group : Methyl esters (e.g., sandaracopimaric acid methyl ester) generally exhibit higher volatility than ethyl esters, as seen in gas chromatography applications () .
Physicochemical Properties
Data inferred from analogous compounds ():

| Property | This compound | Ethyl 2-amino-1-cyclohexene-1-carboxylate | Methyl 2-hydroxyacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~187 (estimated) | 171.21 | 90.08 |
| Boiling Point | High (ester + polar groups) | Moderate (unsaturated ring) | 170–180°C (decomposes) |
| Solubility | Polar aprotic solvents (e.g., DMSO) | Ethanol, acetone | Water-miscible |
| Stability | Stable under inert conditions | Air-sensitive (amine + unsaturated ring) | Hygroscopic |
Key Findings :
- The target compound’s higher molecular weight and polar substituents suggest lower volatility compared to simpler esters like Methyl 2-hydroxyacetate .
- Its amino group may impart basicity, necessitating storage under anhydrous conditions—unlike diterpene methyl esters, which are typically stable in air () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
